molecular formula C22H24N4O3S B12476135 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B12476135
M. Wt: 424.5 g/mol
InChI Key: DLCZNOPZCOQOCG-UHFFFAOYSA-N
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Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, which is achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst. The resulting 2,3-dihydro-1,4-benzodioxin is then subjected to further functionalization to introduce the triazole and sulfanyl groups.

The triazole ring is often synthesized via a cyclization reaction involving an appropriate hydrazine derivative and an alkyne. The sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol reagent. Finally, the acetamide moiety is attached through an amidation reaction with 2,3-dimethylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The benzodioxin ring may interact with cellular receptors, modulating signal transduction pathways. The sulfanyl group can form covalent bonds with thiol-containing proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin derivatives: Compounds with similar benzodioxin rings but different substituents.

    Triazole-containing compounds: Molecules featuring triazole rings with various functional groups.

    Sulfanyl-substituted acetamides: Compounds with sulfanyl groups attached to acetamide moieties.

Uniqueness

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxin ring enhances its stability and potential for receptor binding, while the triazole and sulfanyl groups contribute to its reactivity and ability to interact with various molecular targets.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C22H24N4O3S/c1-4-26-21(16-8-9-18-19(12-16)29-11-10-28-18)24-25-22(26)30-13-20(27)23-17-7-5-6-14(2)15(17)3/h5-9,12H,4,10-11,13H2,1-3H3,(H,23,27)

InChI Key

DLCZNOPZCOQOCG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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